Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone

Description

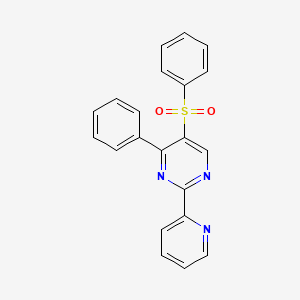

Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at position 4, a 2-pyridinyl group at position 2, and a phenyl sulfone moiety at position 3. The sulfone group (-SO₂-) introduces strong electron-withdrawing characteristics, which can significantly influence the compound’s electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-(benzenesulfonyl)-4-phenyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-27(26,17-11-5-2-6-12-17)19-15-23-21(18-13-7-8-14-22-18)24-20(19)16-9-3-1-4-10-16/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWONROPOPETPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyridine with benzaldehyde to form a Schiff base, followed by cyclization with a suitable reagent to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or further oxidized products.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and functional behaviors:

Key Research Findings

Binding Mode Differences (Sulfone vs. Sulfanyl Groups):

- In protein-ligand interactions, sulfone-containing pyrimidines (e.g., compound 10e in ) exhibit unique binding conformations. Unlike sulfanyl analogs, the sulfone group allows dual binding modes: a trans conformation where the R1 phenyl interacts with Tyr24 and a cis conformation where the sulfone stacks beneath the warhead. This flexibility enhances binding affinity in enzyme inhibition contexts .

- Comparatively, sulfanyl-linked pyrimidines (e.g., CAS 338771-65-6) adopt rigid conformations due to weaker electron withdrawal, limiting their adaptability in hydrophobic pockets .

Electronic and Stability Profiles:

- The sulfone group in the target compound increases oxidative stability compared to sulfanyl or thioether analogs. For instance, sulfones resist metabolic degradation in hepatic microsomal assays, whereas sulfanyl groups are prone to oxidation into sulfoxides or sulfones .

- Methoxy or trifluoromethyl substituents (e.g., CAS 321432-99-9) further modulate electron density, affecting proton conductivity in materials science applications. Sulfones with electron-withdrawing groups show promise in proton exchange membranes (PEMs) due to enhanced acid retention .

Thermal and Hydrolytic Behavior:

- Pyrimidine sulfones generally exhibit higher thermal stability (decomposition temperatures >250°C) compared to sulfanyl derivatives (<200°C). This makes them suitable for high-temperature PEM applications .

- Hydrolytic stability is pH-dependent: sulfones degrade slowly under acidic conditions, while ester-containing analogs (e.g., CAS 338755-56-9) hydrolyze rapidly, limiting their utility in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.